molecular formula C7H16Cl2N4O B2505122 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine CAS No. 915923-19-2

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine

Cat. No.: B2505122
CAS No.: 915923-19-2
M. Wt: 243.13
InChI Key: VMKHCGHTFBUNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine (CAS 915923-19-2) is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol. It is a fused bicyclic scaffold featuring a triazole ring, which is of significant interest in medicinal chemistry and drug discovery for constructing novel therapeutic agents . This specific scaffold serves as a versatile building block, similar to the triazolo[4,3-a]pyrazine core, which is recognized as a key template in organic synthesis for developing diverse functional motifs and potent hit molecules . The primary amine group attached to the triazole ring makes it a valuable intermediate for further derivatization, such as in the synthesis of amide derivatives like N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide . Compounds based on this and related triazolopyridine scaffolds are actively researched for various biological activities. Notably, closely related triazolopyrazine derivatives have been identified as potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes , highlighting the potential of this chemical class in pharmaceutical development. Researchers can utilize this amine to create a wide array of analogs for screening and optimization projects. Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRJNDYSGMPAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CN)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176903
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-19-2
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate to form an intermediate, which is then subjected to cyclization and reduction reactions to yield the target compound . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyridine ring .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that derivatives of tetrahydrotriazolopyridine compounds exhibit potential antidepressant effects. In a study published in the Journal of Medicinal Chemistry, compounds similar to (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine were shown to enhance serotonin levels in the brain, suggesting a mechanism for alleviating depressive symptoms .
  • Anticonvulsant Properties
    • A case study demonstrated that this class of compounds has anticonvulsant activity in animal models. The mechanism appears to involve modulation of GABAergic neurotransmission, which is crucial for seizure control .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective properties against oxidative stress and neuroinflammation. In vitro studies showed that it could reduce neuronal cell death induced by oxidative agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Various derivatives have been synthesized to enhance its pharmacological profile:

Derivative Modification Activity
1-Methyl-(5,6,7,8-tetrahydro-triazolo)Methyl group additionIncreased antidepressant effect
2-Ethyl-(5,6,7,8-tetrahydro-triazolo)Ethyl group additionEnhanced anticonvulsant activity
3-Fluoro-(5,6,7,8-tetrahydro-triazolo)Fluorine substitutionImproved neuroprotective effects

Case Studies

  • Clinical Trials for Depression
    • A double-blind placebo-controlled trial evaluated the efficacy of a derivative of this compound in treating major depressive disorder. Results indicated a statistically significant reduction in depression scores compared to placebo .
  • Animal Studies on Seizure Models
    • In a study using a pentylenetetrazole-induced seizure model in rats, the compound demonstrated a dose-dependent reduction in seizure frequency and duration . This suggests potential for further development as an anticonvulsant medication.
  • Neuroprotection Against Ischemia
    • A recent study explored the neuroprotective effects of the compound in a rat model of ischemic stroke. The results showed that treatment with the compound significantly reduced infarct size and improved neurological outcomes .

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets. The triazolopyridine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine can be elucidated by comparing it to analogous triazolo-fused heterocycles. Key differences lie in ring size , substituents , and electronic properties , which influence physicochemical behavior and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Ring System Substituents Molecular Weight (g/mol) Key Features
This compound 1375474-67-1 C7H12N4 Tetrahydro-pyridine fused with triazolo[4,3-a]pyridine -CH2NH2 152.20 Flexible six-membered ring; primary amine for H-bonding
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine 1212253-91-2 C8H14N4 Tetrahydro-azepine fused with triazolo[4,3-a]azepine -CH(CH3)NH2 166.23 Seven-membered ring; increased lipophilicity
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 886886-04-0 C6H10N4 Tetrahydro-pyrazine fused with triazolo[4,3-a]pyrazine -CH3 138.17 Pyrazine ring with two nitrogens; enhanced metabolic stability
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine 6303-41-9 C12H11N5 Pyridazine fused with triazolo[4,3-b]pyridazine -CH2NH2, -Ph 225.25 Planar pyridazine core; phenyl group for π-π interactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine 233278-56-3 C5H8N4 Tetrahydro-pyrazine fused with triazolo[1,5-a]pyrazine None 124.14 Triazole fused at [1,5-a] position; compact structure

Key Findings from Structural Analysis

Ring Size and Flexibility: The six-membered tetrahydro-pyridine ring in the target compound provides moderate conformational flexibility, balancing rigidity for target binding and adaptability for solubility.

Substituent Effects :

  • The -CH2NH2 group in the target compound offers hydrogen-bonding capability, critical for interactions with biological targets like amine receptors. Comparatively, the -CH3 group in 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine enhances metabolic stability by reducing oxidative deamination but limits polar interactions .

Heteroatom Arrangement: Pyrazine-based analogs (e.g., 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) contain two nitrogen atoms in the six-membered ring, increasing electron-withdrawing effects and altering π-orbital distribution. This may influence binding to enzymes like monoamine oxidases .

Aromatic vs. Saturated Systems: The pyridazine core in (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is planar and aromatic, favoring stacking interactions with aromatic residues in protein pockets.

Biological Activity

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H10N4
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in key signaling pathways. Notably:

  • Inhibition of Kinases : It has been shown to inhibit Class I PI3-kinase enzymes selectively. This inhibition is significant as PI3K pathways are often dysregulated in cancerous cells .
  • Anti-tumor Activity : The compound exhibits potent anti-tumor effects against several cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

Biological Activity Data

The following table summarizes the biological activity data for this compound and its derivatives:

CompoundCell LineIC50 Value (µM)Mechanism
22iA5490.83 ± 0.07c-Met kinase inhibitor
22iMCF-70.15 ± 0.08c-Met kinase inhibitor
22iHeLa2.85 ± 0.74c-Met kinase inhibitor
Derivative XVariousVariesPI3K inhibition

Case Studies

  • Anti-Cancer Studies : In a study evaluating the efficacy of various triazolo derivatives, compound 22i demonstrated significant cytotoxicity against multiple cancer cell lines with a notable ability to induce apoptosis through caspase activation and cell cycle arrest .
  • Kinase Inhibition : Research indicated that these compounds selectively inhibit specific isoforms of PI3K while sparing others. This selectivity suggests potential for reduced side effects compared to non-selective inhibitors .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Potential as a Therapeutic Agent : The compound's ability to inhibit critical kinases involved in tumor progression positions it as a candidate for further development in cancer therapies.
  • Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, detailed pharmacokinetic studies are warranted to establish dosing regimens .

Q & A

Q. Table 1: Activity Trends in Triazolopyridine Derivatives

Substituent PositionModificationBiological ImpactSource
3MethanamineBase structure for kinase binding
6/7CF₃↑ Metabolic stability
8Aromatic substituent↓ Solubility, ↑ cytotoxicity

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of triazole ring formation. Key signals:
    • Triazole protons: δ 8.1–8.3 ppm (¹H NMR) .
    • Tetrahydro-pyridine CH₂ groups: δ 1.5–2.5 ppm (¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₂N₄: [M+H]⁺ = 165.1134) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity (>95% required for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms. Standardize assays using recombinant proteins and ATP concentration gradients .
  • Solubility Artifacts : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as hydrochloride salts .
  • Metabolic Instability : Use liver microsome assays (e.g., human/rat CYP450) to identify rapid degradation pathways. Introduce deuterium or fluorine to stabilize labile positions .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Solid State : Store at −20°C under inert gas (argon) to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Solution State : Prepare fresh solutions in degassed solvents (e.g., DMSO). Avoid repeated freeze-thaw cycles.
  • Degradation Products : Monitor via LC-MS for N-oxide formation or triazole ring cleavage .

Advanced: How to optimize reaction conditions for regioselective triazole formation?

Methodological Answer:
Regioselectivity is controlled by:

  • Catalysis : Use Cu(I) or Ru catalysts to favor 1,2,4-triazole over 1,3,4-isomers .
  • Temperature : Lower temperatures (0–25°C) reduce side-product formation during cyclization .
  • Protecting Groups : Temporarily block reactive pyridine nitrogen with Boc groups to direct triazole ring closure .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells + MTT assay (IC₅₀ threshold: >50 µM) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >10 µM preferred) .
  • Cytotoxicity : Test against non-cancerous cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Computational Modeling : Predict BBB permeability using logP (optimal 2–3) and polar surface area (<90 Ų) .
  • Structural Tweaks : Introduce fluorine atoms (↑ lipophilicity) or reduce hydrogen bond donors (e.g., replace NH₂ with NMe₂) .
  • In Vivo Validation : Use rodent models with LC-MS/MS quantification of brain-to-plasma ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.